![molecular formula C21H20N2O3S2 B2565432 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide CAS No. 923088-80-6](/img/structure/B2565432.png)
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide” is a derivative of 8H-indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease . The 3-Chymotrypsin-like cysteine protease (3CL pro) is an attractive target for SARS-CoV-2 due to its important role in viral replication .
Synthesis Analysis
The synthesis of a series of 8H-indeno[1,2-d]thiazole derivatives, including “N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide”, has been reported . The synthesis process involves the reaction of thiourea with 2-tosyloxy-1-indanone .Molecular Structure Analysis
The molecular structure of “N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide” allows it to interact with the SARS-CoV-2 3CL protease. The indene moiety of the compound is buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide” include the reaction of thiourea with 2-tosyloxy-1-indanone .Applications De Recherche Scientifique
Inhibitor of SARS-CoV-2 3CL Protease
This compound has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease . The 3-Chymotrypsin-like cysteine protease (3CLpro) is an attractive target for SARS-CoV-2 due to its important role in viral replication . The representative compound displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CLpro .
Drug Design and Synthesis
The compound is used in the design and synthesis of drugs . It provides a unique prototype for the development of novel inhibitors against SARS-CoV-2 3CLpro .
Structure-Activity Relationships (SAR)
The compound is used in the study of structure-activity relationships (SAR) . SAR is a method used in medicinal chemistry to understand the effect of the structure of a drug molecule on its biological activity .
Biochemical Evaluation
The compound is used in biochemical evaluations . These evaluations help in understanding the biochemical activities of the compound .
Molecular Docking
Molecular docking of the compound against 3CLpro was performed and the binding mode was rationalized . This helps in understanding how the compound interacts with the target protein .
COX-1 Inhibitory Activity
The compound has shown weak COX-1 inhibitory activity . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes .
Mécanisme D'action
Target of Action
The primary target of the compound N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) of the SARS-CoV-2 virus . This protease plays a crucial role in viral replication, making it an attractive target for therapeutic intervention .
Mode of Action
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide interacts with the 3CL pro, inhibiting its activity . This interaction disrupts the normal function of the protease, thereby inhibiting the replication of the SARS-CoV-2 virus .
Biochemical Pathways
The inhibition of the 3CL pro by N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide affects the biochemical pathway of viral replication . By inhibiting the 3CL pro, the compound prevents the virus from replicating within the host cell .
Result of Action
The result of the action of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide is the inhibition of SARS-CoV-2 replication . This leads to a decrease in viral load within the host, potentially reducing the severity of the disease .
Propriétés
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-14-8-10-16(11-9-14)28(25,26)12-4-7-19(24)22-21-23-20-17-6-3-2-5-15(17)13-18(20)27-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLIZOHEGCORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.